4-(BENZYLSULFANYL)-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE
Description
Properties
IUPAC Name |
4-benzylsulfanyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2OS/c1-17-11-13-19(14-12-17)23-26-24-21(15-20-9-5-6-10-22(20)28-24)25(27-23)29-16-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDQSQQNFYXZYGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZYLSULFANYL)-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chromeno[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials such as 2-aminobenzophenone derivatives and aldehydes.
Introduction of the benzylsulfanyl group: This step may involve nucleophilic substitution reactions where a benzylthiol is reacted with a suitable leaving group on the chromeno[2,3-d]pyrimidine core.
Addition of the 4-methylphenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could potentially reduce the chromeno[2,3-d]pyrimidine core or the benzylsulfanyl group.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at positions where functional groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Synthesis of 4-(Benzylsulfanyl)-2-(4-Methylphenyl)-5H-Chromeno[2,3-d]Pyrimidine
The compound can be synthesized through various methodologies that typically involve the condensation of appropriate starting materials. A common synthetic route includes the use of 2-amino-4H-chromene derivatives and benzaldehyde derivatives to form the chromeno[2,3-d]pyrimidine structure. The reaction conditions often include solvent-free environments or microwave-assisted synthesis to enhance yield and reduce reaction time .
Table 1: Synthetic Routes for Chromeno[2,3-d]Pyrimidine Derivatives
Antiproliferative Properties
The primary application of 4-(benzylsulfanyl)-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidine is its antiproliferative activity against various cancer cell lines. Studies have demonstrated that this compound exhibits significant cytotoxic effects on human tumor cell lines, including colorectal and breast cancer cells. The mechanism of action is believed to involve the disruption of cell cycle progression and induction of apoptosis in cancer cells .
Case Studies
- Colorectal Cancer : In a study evaluating antiproliferative effects on colorectal cancer cell lines (HCT116 and Caco2), compounds derived from chromeno[2,3-d]pyrimidine exhibited IC50 values in the micromolar range, indicating potent activity against these cancer types .
- Breast Cancer : Another study reported that derivatives of this compound showed promising results against MDA-MB231 and MCF7 breast cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest at the G2/M phase .
Pharmacological Insights
The pharmacological profile of 4-(benzylsulfanyl)-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidine suggests potential for further development as an anticancer agent. In silico studies have indicated favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties, aligning with Lipinski's Rule of Five for drug-likeness. These predictions enhance the compound's viability for further clinical investigation .
Mechanism of Action
The mechanism of action of 4-(BENZYLSULFANYL)-2-(4-METHYLPHENYL)-5H-CHROMENO[2,3-D]PYRIMIDINE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural and Substituent Variations
Table 1: Key Structural Analogs and Their Properties
Key Observations:
Core Heterocycle Differences: The target compound’s chromeno[2,3-d]pyrimidine core differs from oxazolo[4,5-d]pyrimidine () and pyrrolo[2,3-d]pyrimidine (), which may alter ring planarity and binding interactions.
Substituent Effects: Benzylsulfanyl vs. Chlorophenyl vs. Methylphenyl: Chlorine substituents () increase electronegativity and may enhance DNA intercalation, whereas methyl groups (target compound) prioritize lipophilicity .
Synthetic Efficiency: The one-pot synthesis of piperidinyl-substituted chromeno[2,3-d]pyrimidine () using sodium formate offers higher efficiency (~75–85% yields) compared to multi-step routes for sulfonyl oxazolo derivatives (71–77% yields, ) .
Pharmacological Implications
Table 2: Antitumor Activity and Structure–Activity Relationships (SAR)
Key Insights:
- The target compound’s 4-benzylsulfanyl group aligns with ’s SAR, favoring lipophilic substituents for improved membrane penetration. However, marginal activity in similar compounds suggests the need for hybrid strategies (e.g., adding polar groups without compromising permeability).
- Chlorophenyl-substituted chromeno[2,3-d]pyrimidinones () showed moderate activity in preliminary screens, highlighting the impact of halogenation .
Biological Activity
4-(Benzylsulfanyl)-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidine is a synthetic heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a unique chemical structure that may contribute to various biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of 4-(Benzylsulfanyl)-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidine is with a molecular weight of approximately 364.47 g/mol. The compound features a chromeno-pyrimidine core with a benzylthio group and a para-methylphenyl substituent, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N2OS |
| Molecular Weight | 364.47 g/mol |
| IUPAC Name | 4-(benzylsulfanyl)-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidine |
| CAS Number | Not specified |
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of chromeno-pyrimidines have been evaluated for their efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The benzylsulfanyl group may enhance the lipophilicity of the compound, facilitating membrane penetration and subsequent antimicrobial action .
Anticancer Potential
Studies on related compounds suggest that 4-(benzylsulfanyl)-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidine could exhibit anticancer activity. Compounds in this class have been shown to induce apoptosis in cancer cells through mechanisms such as the inhibition of specific kinases involved in cell proliferation and survival pathways. The presence of the chromene moiety is often linked to cytotoxic effects against various cancer cell lines .
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is significant for developing therapeutic agents aimed at treating inflammatory diseases .
Case Studies
-
Antimicrobial Testing
A study evaluated the antimicrobial efficacy of various chromeno-pyrimidine derivatives against E. coli and S. aureus. The results indicated that certain derivatives possess minimum inhibitory concentrations (MICs) in the low micromolar range, indicating potent activity. -
Anticancer Activity
In vitro studies on cancer cell lines demonstrated that compounds structurally similar to 4-(benzylsulfanyl)-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidine resulted in significant reductions in cell viability, with IC50 values suggesting strong potential for further development as anticancer agents.
Q & A
Q. Optimization :
Q. Key Data :
| Step | Yield Range | Critical Parameters |
|---|---|---|
| Core Formation | 71–77% | Catalyst type, reaction time |
| Thiolation | 65–75% | Base strength, solvent polarity |
Basic: Which spectroscopic and analytical methods are essential for confirming the structural integrity of this compound?
Q. Primary Methods :
- NMR Spectroscopy :
- ¹H/¹³C-NMR : Assign aromatic protons (δ 6.8–8.2 ppm) and sulfanyl-linked methylene groups (δ 3.5–4.0 ppm) ().
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the chromeno-pyrimidine core.
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak matching theoretical values).
- Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values ().
Q. Purity Assessment :
- HPLC : Purity >95% with C18 columns and acetonitrile/water gradients.
- Melting Point : Sharp range (e.g., 192–291°C for related derivatives) indicates crystallinity ().
Advanced: How do structural modifications (e.g., substituent position, lipophilicity) influence the compound’s biological activity?
Q. Structure-Activity Relationship (SAR) Insights :
- Positional Effects :
- Lipophilicity :
Q. Case Study :
| Derivative | Substituent | IC₅₀ (MCF-7) | logP |
|---|---|---|---|
| Parent Compound | 4-(Benzylsulfanyl) | 12.5 µM | 3.2 |
| Analog A | 4-(Methylsulfonyl) | 8.7 µM | 2.8 |
| Analog B | 7-Fluoro | 18.3 µM | 3.6 |
Methodological Note : Molecular docking (e.g., AutoDock Vina) identifies key interactions with EGFR or tubulin binding sites ().
Advanced: How can researchers resolve contradictions in cytotoxicity data across different cell lines?
Q. Experimental Design Strategies :
Dose-Response Curves : Use 5–7 concentration points to calculate accurate IC₅₀ values ().
Cell Line Validation : Compare activity in epithelial (e.g., HCT-116) vs. mesenchymal (e.g., A549) cancer models to assess selectivity.
Mechanistic Profiling :
- Apoptosis Assays : Caspase-3/7 activation confirms programmed cell death.
- Cell Cycle Analysis : Flow cytometry detects G2/M arrest (common for tubulin-targeting agents).
Q. Data Interpretation :
- Conflicting Results Example : Low activity in HepG2 cells may reflect overexpression of drug efflux pumps (e.g., P-gp). Verify using inhibitors like verapamil.
- Statistical Tools : ANOVA with post-hoc tests (e.g., Tukey’s) identifies significant differences (p < 0.05).
Advanced: What methodologies are recommended for studying the compound’s interaction with enzymatic targets (e.g., kinases)?
Q. In Vitro Assays :
Q. Computational Approaches :
- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-target complexes.
- Free Energy Calculations : MM-PBSA/GBSA quantifies binding energy contributions (e.g., hydrophobic vs. hydrogen bonding).
Q. Key Findings :
Basic: What are the recommended protocols for stability testing under varying pH and temperature conditions?
Q. Stability Study Design :
pH Variation : Incubate compound in buffers (pH 2–9) at 37°C for 24–72 hours.
Thermal Stress : Heat at 40–60°C in dry and solution states.
Analytical Endpoints :
- HPLC : Monitor degradation products (e.g., sulfoxide formation).
- UV-Vis : Track absorbance shifts (λmax ~270 nm for chromeno-pyrimidine).
Q. Results :
| Condition | Degradation (%) | Major Product |
|---|---|---|
| pH 2, 72h | 15% | Sulfoxide derivative |
| 60°C, 48h | 10% | De-methylated analog |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
